Dan-shen

Overview

Description

Dan-shen, derived from the roots of Salvia miltiorrhizaKnown for its potential health benefits, this compound contains a variety of active compounds, including tanshinones and salvianolic acids, which contribute to its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dan-shen involves several steps. The roots of Salvia miltiorrhiza are harvested, cleaned, and dried. The dried roots are then sliced and subjected to extraction processes using solvents such as ethanol or water. The extract is further purified using techniques like high-performance liquid chromatography (HPLC) to isolate the active compounds .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using supercritical fluid extraction, which utilizes carbon dioxide under high pressure and temperature to extract the active compounds efficiently. This method is preferred due to its ability to produce high-purity extracts with minimal solvent residues .

Chemical Reactions Analysis

Types of Reactions

Dan-shen undergoes various chemical reactions, including:

Oxidation: The tanshinones in the extract can undergo oxidation reactions, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can convert tanshinones to their reduced forms, altering their pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various tanshinone derivatives and salvianolic acid derivatives, which have been studied for their enhanced pharmacological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dan-shen involves multiple pathways:

Cardiovascular Protection: The extract promotes blood circulation and reduces blood stasis by enhancing microcirculation and inhibiting platelet aggregation.

Anti-inflammatory Effects: The active compounds in the extract suppress inflammatory proteins and promote the production of anti-inflammatory proteins.

Antioxidant Activity: The extract enhances endogenous antioxidant enzyme activities and scavenges free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Dan-shen is often compared with other herbal extracts with similar pharmacological properties:

Notoginseng (Panax notoginseng): Both extracts are used for cardiovascular health, but this compound is more potent in promoting blood circulation.

Ginkgo Biloba: While both have antioxidant properties, this compound has a broader range of cardiovascular benefits.

Hawthorn (Crataegus spp.): Similar to this compound, hawthorn is used for heart health, but this compound has additional anti-inflammatory effects.

Biological Activity

Dan-shen, or Salvia miltiorrhiza, is a traditional Chinese medicinal herb renowned for its diverse biological activities. The primary active components of this compound include tanshinones and salvianolic acids , which are responsible for its therapeutic effects against various ailments, particularly cardiovascular diseases, metabolic disorders, and cancer. This article reviews the biological activities of this compound, supported by recent research findings, case studies, and data tables.

Key Biological Activities

-

Cardiovascular Effects

- This compound has been traditionally used to improve blood circulation and treat cardiovascular diseases. Research indicates that it exhibits vasodilatory effects, reduces platelet aggregation, and has anti-atherosclerotic properties. For instance, Danshensu, a significant component of this compound, enhances endothelium-dependent vasodilation and inhibits vascular smooth muscle cell proliferation .

-

Anti-inflammatory Properties

- The anti-inflammatory effects of this compound are attributed to its ability to modulate various inflammatory pathways. Tanshinone I and IIb have shown significant inhibition of pro-inflammatory cytokines and enzymes such as lipoxygenase . This property is beneficial in managing conditions like atherosclerosis and vascular dementia.

-

Anticancer Activity

- This compound extracts have demonstrated promising anticancer effects in various studies. For example, a study on oral cancer cell lines revealed that this compound extract significantly inhibited cell proliferation and induced apoptosis through the caspase pathway . Additionally, it showed potential in overcoming drug resistance in cancer therapy .

- Metabolic Regulation

The biological activities of this compound are mediated through several mechanisms:

- Regulation of Immune Response : Tanshinones inhibit the maturation of dendritic cells (DCs) and modulate T-cell responses, showcasing immunomodulatory effects .

- Inhibition of Matrix Metalloproteinases : In osteoarthritis models, this compound reduced the expression of MMP-9 and MMP-13 while increasing tissue inhibitors of metalloproteinases (TIMPs), indicating its protective role in cartilage degeneration .

- Antioxidant Effects : Tanshinones exhibit antioxidant properties that protect against oxidative stress-induced cellular damage .

Cardiovascular Disease Management

A clinical trial involving 280 patients treated with Danshen preparations showed significant improvements in neurological deficits and cognitive function scores compared to control groups. The results indicated a marked reduction in high-sensitivity C-reactive protein levels, suggesting anti-inflammatory effects .

Osteoarthritis Treatment

In an animal model, intra-articular injections of this compound significantly alleviated cartilage degeneration in rabbits with experimentally induced osteoarthritis. This was associated with decreased apoptosis markers and inhibition of NF-κB signaling pathways .

Data Summary

Properties

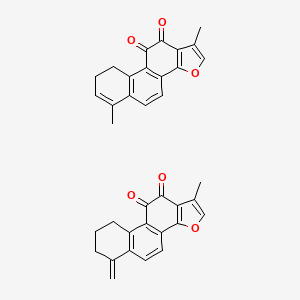

IUPAC Name |

1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione;1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H14O3/c2*1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3;6-8H,1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPPRJKFRFIQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C.CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000530 | |

| Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione--1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79483-68-4 | |

| Record name | Dan-shen root extract | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079483684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione--1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.